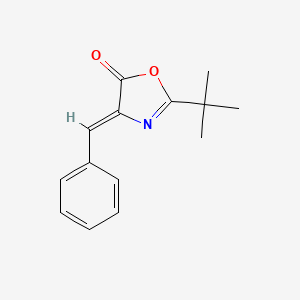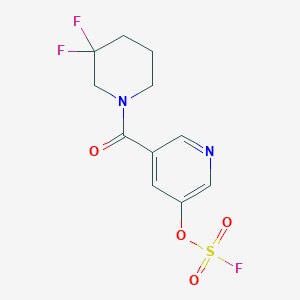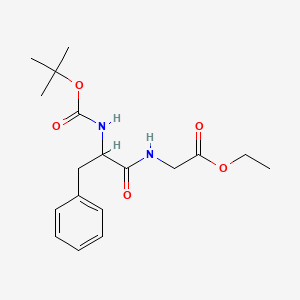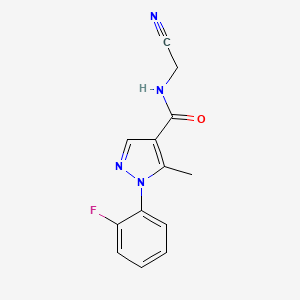
N-(Cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide, commonly known as CFM-2, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response. CFM-2 has been extensively studied for its potential use in treating cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
CFM-2 is a selective inhibitor of N-(Cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide, which is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting this compound, CFM-2 reduces the production of prostaglandins, which in turn reduces inflammation. In addition, CFM-2 has been shown to have other mechanisms of action, including the inhibition of NF-κB, which is a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
CFM-2 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CFM-2 has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. In addition, CFM-2 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CFM-2 is its selectivity for N-(Cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide, which reduces the risk of side effects associated with non-selective COX inhibitors. CFM-2 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of CFM-2 is its low solubility in water, which can make it difficult to formulate for use in animal studies.
Direcciones Futuras
There are several future directions for the research on CFM-2. One area of research is the development of new formulations of CFM-2 that improve its solubility and bioavailability. Another area of research is the evaluation of CFM-2 in combination with other drugs for the treatment of cancer and inflammation. In addition, there is a need for further studies to elucidate the mechanisms of action of CFM-2 and its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
CFM-2 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-fluorobenzaldehyde with 5-methyl-1H-pyrazole-4-carboxylic acid to form an intermediate, which is then reacted with cyanomethyl triphenylphosphonium bromide to form CFM-2.
Aplicaciones Científicas De Investigación
CFM-2 has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies. CFM-2 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. It has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, CFM-2 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-9-10(13(19)16-7-6-15)8-17-18(9)12-5-3-2-4-11(12)14/h2-5,8H,7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWQGQBRITXENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546651.png)
![4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline](/img/structure/B2546652.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546654.png)
![6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2546657.png)
![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2546658.png)


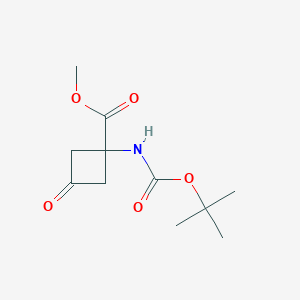
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2546665.png)
![2-(4-fluorophenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2546666.png)
